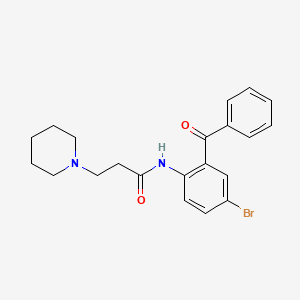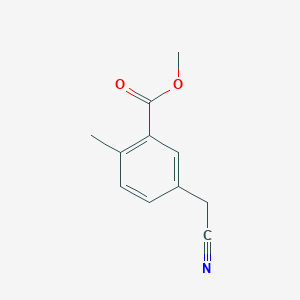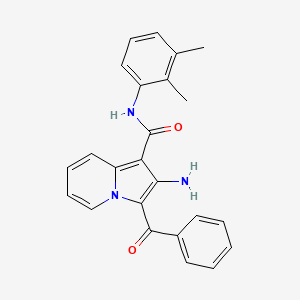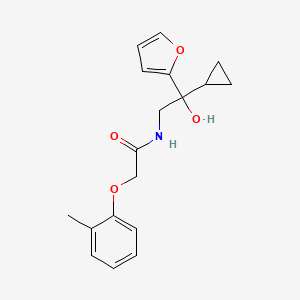
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) registry number. The description might also include information about the compound’s uses or applications.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the compound’s molecular formula, its molecular weight, and its structural formula. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could include information about the compound’s reactivity, its reaction mechanisms, and the products formed.Physical And Chemical Properties Analysis
This involves determining the compound’s physical and chemical properties. It could include information about the compound’s melting point, boiling point, solubility, stability, and reactivity.Aplicaciones Científicas De Investigación
Anxiety and Mood Regulation
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide and its derivatives have been studied for their potential anxiolytic effects. Notably, diarylacetylene piperidinyl amides, closely related compounds, have demonstrated oral activity in animal models predictive of clinical efficacy for treating anxiety. These compounds have shown affinity for neurokinin NK-1 and NK-2 receptors, which are involved in mood and emotion regulation (Kordik et al., 2006).
Chemical Synthesis and Characterization
The compound and its structural analogs have been a focus in the field of synthetic chemistry. For instance, synthesis procedures involving bromination and reduction reactions have been detailed for related piperidine benzamide derivatives. These procedures have led to the development of novel non-peptide CCR5 antagonists, which are significant in the context of HIV-1 infection treatment and prevention (Cheng De-ju, 2014).
Additionally, the synthesis and characterization of similar compounds have been explored for their potential pharmacological properties, such as being selective serotonin 4 receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, suggesting potential therapeutic applications in this domain (Sonda et al., 2004).
Structural Analysis and Optimization
Structural and ab initio calculations of phosphoric triamides related to N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide have been performed, contributing to a deeper understanding of their chemical behavior and properties. The geometry of these compounds has been optimized using density functional calculations, aiding in the exploration of their potential applications (Gholivand et al., 2005).
Safety And Hazards
This involves studying the compound’s safety and hazards. It could include information about the compound’s toxicity, its flammability, its reactivity, and its environmental impact.
Direcciones Futuras
This involves speculating about future research directions. It could include potential applications for the compound, areas where further research is needed, and possible improvements to the compound’s synthesis.
I hope this helps! If you have any other questions, feel free to ask.
Propiedades
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN2O2/c22-17-9-10-19(18(15-17)21(26)16-7-3-1-4-8-16)23-20(25)11-14-24-12-5-2-6-13-24/h1,3-4,7-10,15H,2,5-6,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKRUOFGDCWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-4-bromophenyl)-3-piperidin-1-ylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl (5R)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2636684.png)
![4-((4-fluorophenyl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)butanamide](/img/structure/B2636685.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2636686.png)
![1-(9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2636687.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxybenzamide](/img/structure/B2636697.png)

![[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2636699.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]tetrahydrofuran-2-carboxamide](/img/structure/B2636700.png)
